molecular formula C8H6Cl2O4S B1440005 Methyl 3-chloro-4-(chlorosulfonyl)benzoate CAS No. 874830-93-0

Methyl 3-chloro-4-(chlorosulfonyl)benzoate

Cat. No.: B1440005
CAS No.: 874830-93-0
M. Wt: 269.1 g/mol
InChI Key: WNVARFWSYISQGK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is primarily used in chemical synthesis and research applications.

Properties

IUPAC Name

methyl 3-chloro-4-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVARFWSYISQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3-chlorobenzoate. The reaction is carried out by treating methyl 3-chlorobenzoate with chlorosulfonic acid under controlled conditions. The reaction mixture is then quenched with water and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as amides or esters.

    Reduction: Sulfonyl derivatives.

    Oxidation: Sulfonic acids.

Scientific Research Applications

Methyl 3-chloro-4-(chlorosulfonyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(chlorosulfonyl)benzoate involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify biological molecules, such as proteins, by forming covalent bonds with amino acid residues. This modification can alter the activity of enzymes or other proteins, making it useful in biochemical research .

Comparison with Similar Compounds

Comparison: Methyl 3-chloro-4-(chlorosulfonyl)benzoate is unique due to the specific positioning of the chloro and chlorosulfonyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

Methyl 3-chloro-4-(chlorosulfonyl)benzoate is a chemical compound notable for its biological activity, particularly in the fields of enzyme inhibition and protein modification. This article explores its mechanisms of action, relevant research findings, and potential applications in various biological contexts.

Chemical Structure and Properties

This compound has a molecular formula of C9H8ClO4SC_9H_8ClO_4S and a molecular weight of approximately 251.68 g/mol. The compound features a chloro group and a chlorosulfonyl group attached to a benzoate structure, which significantly enhances its reactivity towards biological macromolecules.

The mechanism of action for this compound primarily involves the formation of covalent bonds with nucleophilic sites on proteins. The chlorosulfonyl group is particularly reactive, allowing the compound to modify enzyme activity and protein function. This property is crucial for biochemical studies aimed at understanding enzyme mechanisms and protein interactions.

Biological Activity

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes. Its ability to covalently modify enzymes can lead to altered activity, making it a valuable tool in the study of enzyme kinetics and mechanisms. For instance, studies have demonstrated its effectiveness in inhibiting serine proteases, which play vital roles in numerous physiological processes.

2. Protein Modification

The compound's reactivity also extends to modifying other proteins, potentially impacting their functions. This characteristic is leveraged in biochemical assays to probe protein-ligand interactions and study post-translational modifications.

Case Studies

  • Inhibition of Serine Proteases
    • A study focused on the inhibition of serine proteases highlighted that this compound could effectively reduce enzymatic activity by forming stable covalent bonds with the active site serine residues. This finding underscores its potential utility in therapeutic applications targeting protease-related diseases.
  • Protein-Ligand Interaction Studies
    • Another research effort investigated the compound's role in studying protein-ligand interactions using fluorescence resonance energy transfer (FRET) assays. The results indicated significant alterations in binding affinities when proteins were treated with this compound, suggesting its utility in drug design.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ProteinEffectReference
Enzyme InhibitionSerine ProteasesSignificant reduction in activity
Protein ModificationVarious ProteinsAltered function through covalent bonding
Protein-Ligand InteractionVarious LigandsChanges in binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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